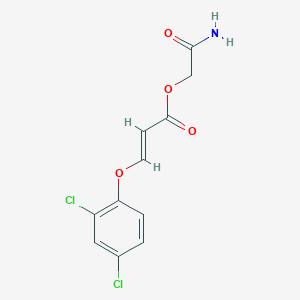
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester is a synthetic organic compound known for its applications in various scientific fields It is characterized by the presence of a propenoic acid moiety linked to a 2,4-dichlorophenoxy group and an amino-oxoethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester typically involves the esterification of 2-Propenoic acid with 3-(2,4-dichlorophenoxy)-2-amino-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-hydroxyethyl ester
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-methyl ester
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-ethyl ester
Uniqueness
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-amino-2-oxoethyl ester is unique due to the presence of the amino-oxoethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
60146-12-5 |
|---|---|
Formule moléculaire |
C11H9Cl2NO4 |
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
(2-amino-2-oxoethyl) (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H9Cl2NO4/c12-7-1-2-9(8(13)5-7)17-4-3-11(16)18-6-10(14)15/h1-5H,6H2,(H2,14,15)/b4-3+ |
Clé InChI |
ZNYKRFLAHBRRMN-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)O/C=C/C(=O)OCC(=O)N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC=CC(=O)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


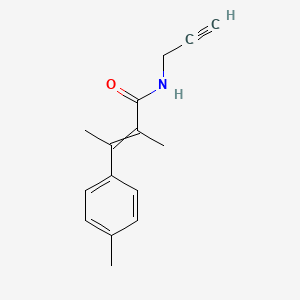

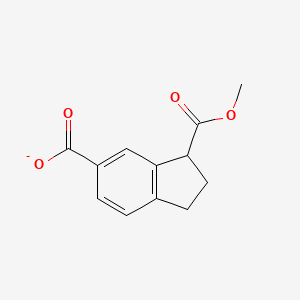
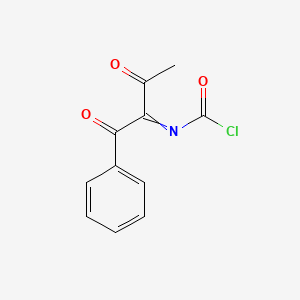
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
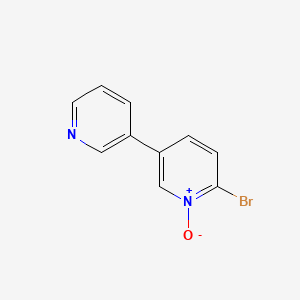
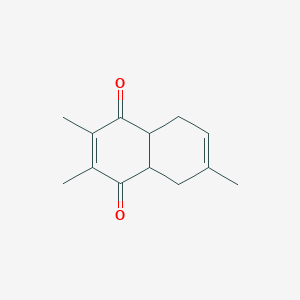

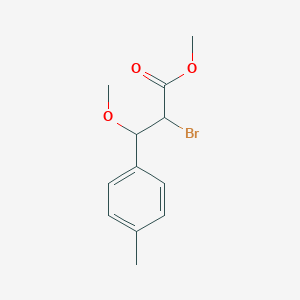

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

